![molecular formula C11H9BrF3NO B1529419 3-Brom-1-[2-(Trifluormethyl)phenyl]pyrrolidin-2-on CAS No. 1412417-17-4](/img/structure/B1529419.png)
3-Brom-1-[2-(Trifluormethyl)phenyl]pyrrolidin-2-on
Übersicht
Beschreibung
“3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one” is a compound that contains a trifluoromethyl group . It is used in the pharmaceutical industry for testing .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . In one method, 1-(3-(trifluoromethyl)phenyl)ethanone, bromine, sodium bromide, and carbon tetrachloride are added to a flask equipped with a gas absorption device, a reflux condenser, and a thermometer . The mixture is stirred and heated to reflux, and then sulfuric acid is slowly added .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C11H9BrF3NO/c12-8-5-6-16(10(8)17)9-4-2-1-3-7(9)11(13,14)15/h1-4,8H,5-6H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 308.1 . More detailed properties are not available in the literature.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Trifluormethylgruppe in Verbindungen wie 3-Brom-1-[2-(Trifluormethyl)phenyl]pyrrolidin-2-on ist in der pharmazeutischen Chemie von Bedeutung. Diese Gruppe findet sich häufig in von der FDA zugelassenen Medikamenten, da sie die biologische Aktivität und metabolische Stabilität von Arzneimitteln verbessern kann . Die Struktur der Verbindung könnte bei der Entwicklung neuer Medikamente genutzt werden, insbesondere angesichts der Bedeutung der Trifluormethylgruppe in der pharmazeutischen Chemie.
Migräneforschung
Verbindungen, die die Trifluormethylgruppe enthalten, wurden mit der Modulation der CGRP-Spiegel in Verbindung gebracht, die an Migräneanfällen beteiligt sind . Die spezifische Verbindung in Frage könnte möglicherweise in der Forschung zur Entwicklung von Behandlungen eingesetzt werden, die auf CGRP-Pfade abzielen, um Migränesymptome zu lindern.
Krebstherapie
Der strukturelle Motiv von this compound könnte wertvoll in der Krebsforschung sein. Trifluormethylhaltige Verbindungen wurden bei der Synthese von PI3K-Inhibitoren verwendet, die eine Rolle bei Zellproliferations- und Überlebenswegen spielen, die bei Krebs oft dysreguliert sind . Diese Verbindung könnte als Vorläufer oder Gerüst bei der Synthese neuer Antikrebsmittel dienen.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
A related compound, 3-bromo-1,1,1-trifluoro-2-propanol, has been proposed to activate epoxide through hydrogen bonding interaction .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s important to note that the physicochemical parameters of a compound can significantly influence its pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in downstream effects on cellular processes such as cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on biological processes. Toxicity studies have highlighted the importance of careful dosage regulation to avoid harmful side effects .
Metabolic Pathways
3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within specific tissues can impact its overall efficacy and toxicity. Studies have shown that it can accumulate in the liver and kidneys, which are primary sites for drug metabolism and excretion.
Subcellular Localization
The subcellular localization of 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is an important aspect of its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its precise mechanisms of action .
Eigenschaften
IUPAC Name |
3-bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-8-5-6-16(10(8)17)9-4-2-1-3-7(9)11(13,14)15/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGPSOHIBDAEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1529337.png)
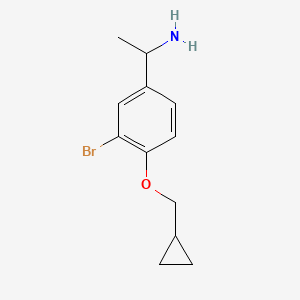
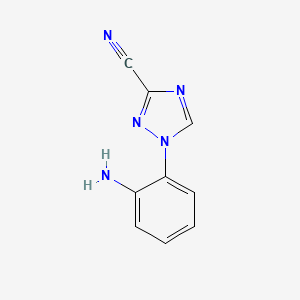
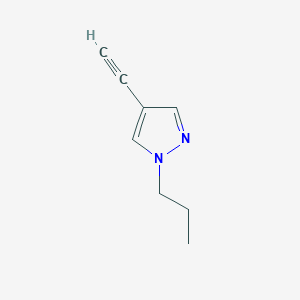
![5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline](/img/structure/B1529343.png)
![2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine](/img/structure/B1529346.png)
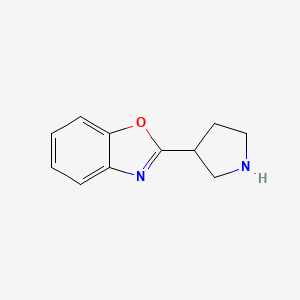
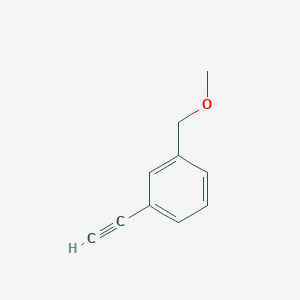
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)
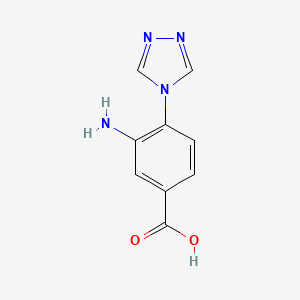
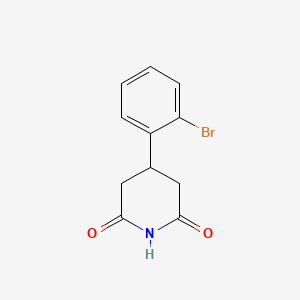
![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)
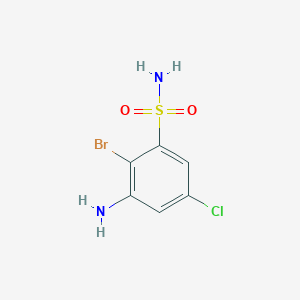
![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)
